Diisononyl azelate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Diisononyl azelate is a chemical compound with the molecular formula C27H52O4 and a molecular weight of 440.710 g/mol . It is an ester derived from azelaic acid and isononyl alcohol. This compound is primarily used as a plasticizer, which is a substance added to materials to increase their flexibility, durability, and workability .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: Diisononyl azelate is synthesized through the esterification of azelaic acid with isononyl alcohol. The reaction typically involves heating azelaic acid and isononyl alcohol in the presence of an acid catalyst, such as sulfuric acid or p-toluenesulfonic acid, to facilitate the esterification process .
Industrial Production Methods: In industrial settings, the production of this compound involves continuous esterification processes. The reactants are fed into a reactor where they are heated and mixed with the catalyst. The reaction mixture is then distilled to remove water and other by-products, resulting in the formation of this compound .
Analyse Chemischer Reaktionen
Types of Reactions: Diisononyl azelate undergoes various chemical reactions, including:
Esterification: Formation of esters from azelaic acid and isononyl alcohol.
Common Reagents and Conditions:
Esterification: Azelaic acid, isononyl alcohol, acid catalyst (e.g., sulfuric acid), heat.
Hydrolysis: Water, acid or base catalyst (e.g., hydrochloric acid or sodium hydroxide), heat.
Major Products Formed:
Esterification: this compound.
Hydrolysis: Azelaic acid and isononyl alcohol.
Wissenschaftliche Forschungsanwendungen
Diisononyl azelate has a wide range of applications in scientific research, including:
Wirkmechanismus
The mechanism of action of diisononyl azelate is primarily related to its role as a plasticizer. It works by increasing the mobility of polymer chains, thereby enhancing the flexibility and workability of the material. In biological systems, its effects are similar to those of azelaic acid, which include anti-inflammatory and antimicrobial activities .
Vergleich Mit ähnlichen Verbindungen
Diisononyl phthalate (DINP): Another plasticizer with similar applications but different chemical structure.
Diisononyl adipate (DINA): Used for low-temperature flexibility and resistance to oil and water.
Diethylhexyl phthalate (DEHP): A widely used plasticizer with similar properties but different molecular structure.
Uniqueness: Diisononyl azelate is unique due to its specific ester structure derived from azelaic acid and isononyl alcohol. This structure imparts distinct properties, such as enhanced flexibility and durability, making it suitable for various industrial applications .
Eigenschaften
CAS-Nummer |
71850-10-7 |
---|---|
Molekularformel |
C27H52O4 |
Molekulargewicht |
440.7 g/mol |
IUPAC-Name |
bis(7-methyloctyl) nonanedioate |
InChI |
InChI=1S/C27H52O4/c1-24(2)18-12-8-10-16-22-30-26(28)20-14-6-5-7-15-21-27(29)31-23-17-11-9-13-19-25(3)4/h24-25H,5-23H2,1-4H3 |
InChI-Schlüssel |
GXFQQWKYCJDABX-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)CCCCCCOC(=O)CCCCCCCC(=O)OCCCCCCC(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.